5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activity . They are part of a rapidly growing area of organic synthesis, which involves the construction of molecules containing heterocycles .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds can vary depending on the location of the nitrogen atom in the pyridine ring . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .Chemical Reactions Analysis
The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. One important property is their degree of lipophilicity, which allows them to diffuse easily into cells .Mechanism of Action
While the mechanism of action for the specific compound you mentioned is not available, compounds of the pyrido[2,3-d]pyrimidines class exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Safety and Hazards
While specific safety and hazard information for the compound you mentioned is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some compounds in the pyrido[2,3-d]pyrimidines class do not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .
Future Directions
Properties
IUPAC Name |
5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-4-12-10(3)21-14-13(12)15(19)18(16(20)17-14)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBZFJIXUSVHPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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